molecular formula C17H22N6OS2 B3668526 {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 1-piperidinecarbodithioate

{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 1-piperidinecarbodithioate

Cat. No.: B3668526
M. Wt: 390.5 g/mol
InChI Key: DVTLQDKKTSMLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1,3,5-triazine, which is a heterocyclic compound with three nitrogen atoms and three carbon atoms in a six-membered ring . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals, and a dithiocarbamate group, which is often used in coordination chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,3,5-triazine ring, the piperidine ring, and the dithiocarbamate group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino groups, the dithiocarbamate group, and the piperidine ring. These groups are all capable of participating in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the dithiocarbamate group could potentially make the compound a good chelating agent .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many triazine and piperidine derivatives, this compound could potentially have interesting biological properties .

Properties

IUPAC Name

[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl piperidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6OS2/c1-24-13-7-5-12(6-8-13)19-16-21-14(20-15(18)22-16)11-26-17(25)23-9-3-2-4-10-23/h5-8H,2-4,9-11H2,1H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTLQDKKTSMLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 1-piperidinecarbodithioate
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{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 1-piperidinecarbodithioate
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{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 1-piperidinecarbodithioate
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{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 1-piperidinecarbodithioate
Reactant of Route 5
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{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 1-piperidinecarbodithioate
Reactant of Route 6
{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 1-piperidinecarbodithioate

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